E6 Berbamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C44H43N3O9 |

|---|---|

Molecular Weight |

757.8 g/mol |

IUPAC Name |

[(1R,14S)-20,21,25-trimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaen-9-yl] 4-nitrobenzoate |

InChI |

InChI=1S/C44H43N3O9/c1-45-18-16-29-23-37(51-3)39-25-33(29)34(45)20-26-6-13-32(14-7-26)54-38-22-27(8-15-36(38)56-44(48)28-9-11-31(12-10-28)47(49)50)21-35-41-30(17-19-46(35)2)24-40(52-4)42(53-5)43(41)55-39/h6-15,22-25,34-35H,16-21H2,1-5H3/t34-,35+/m1/s1 |

InChI Key |

PUAVTDKYTXNVBU-GPOMZPHUSA-N |

Isomeric SMILES |

CN1CCC2=CC(=C3C=C2[C@H]1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)C[C@H]6C7=C(O3)C(=C(C=C7CCN6C)OC)OC)OC(=O)C8=CC=C(C=C8)[N+](=O)[O-])OC |

Canonical SMILES |

CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=C(O3)C(=C(C=C7CCN6C)OC)OC)OC(=O)C8=CC=C(C=C8)[N+](=O)[O-])OC |

Origin of Product |

United States |

Foundational & Exploratory

The Origin and Profile of E6 Berbamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

E6 Berbamine is a semi-synthetic derivative of the natural bis-benzylisoquinoline alkaloid, Berbamine. This document provides a comprehensive overview of the origin, synthesis, and key biological activities of this compound. Berbamine is naturally sourced from plants of the Berberis genus, most notably Berberis amurensis. The semi-synthetic modification of Berbamine to yield this compound enhances its biological efficacy, particularly its potent calmodulin antagonism. This guide details the isolation of the parent compound, the chemical synthesis of the E6 derivative, and summarizes its inhibitory activities and effects on key signaling pathways. Experimental methodologies for pivotal assays are provided to facilitate further research and development.

Natural Origin of the Parent Compound: Berbamine

Berbamine, the precursor to this compound, is a naturally occurring alkaloid found in various plants belonging to the Berberis genus. The primary and most cited botanical source for the isolation of Berbamine is Berberis amurensis, a medicinal plant used in traditional Chinese medicine.[1][2][3] Berbamine has also been reported in other species such as Berberis vulgaris, Berberis aquifolium, and Hydrastis canadensis.

Isolation of Berbamine from Berberis amurensis

The extraction and isolation of Berbamine from the roots of Berberis amurensis is a multi-step process involving acid-base extraction and chromatographic separation.

Experimental Protocol: Isolation of Berbamine

-

Extraction: The dried and powdered roots of Berberis amurensis are subjected to extraction with an acidic aqueous solution, such as 0.2% (v/v) sulfuric acid, to solubilize the alkaloids as their sulfate salts.

-

Alkalinization: The acidic extract is then basified, for instance with milk of lime (calcium hydroxide solution), to a pH of approximately 12. This converts the tertiary amine alkaloids, including Berbamine, into their free base form, which are generally insoluble in water.

-

Solvent Partitioning: The aqueous suspension is then extracted with an organic solvent like chloroform to partition the free base alkaloids into the organic phase.

-

Purification: The crude extract obtained after solvent evaporation is further purified using chromatographic techniques, such as column chromatography on silica gel, to yield pure Berbamine.

Synthetic Origin of this compound

This compound is a synthetic derivative of natural Berbamine. Its synthesis involves the esterification of the phenolic hydroxyl group of Berbamine with 4-nitrobenzoyl chloride. This modification has been shown to significantly enhance its biological activity, particularly its affinity for calmodulin.

Synthesis of this compound via Steglich Esterification

The synthesis of this compound is achieved through a Steglich esterification, a mild and efficient method for forming esters from carboxylic acids and alcohols using a carbodiimide coupling agent and a nucleophilic catalyst.

Experimental Protocol: Synthesis of this compound

-

Reactant Preparation: In a round-bottom flask, Berbamine is dissolved in a dry aprotic solvent such as dichloromethane (CH₂Cl₂).

-

Addition of Reagents: To this solution, 4-nitrobenzoic acid, N,N'-dicyclohexylcarbodiimide (DCC) as the coupling agent, and a catalytic amount of 4-dimethylaminopyridine (DMAP) are added.

-

Reaction: The reaction mixture is stirred at room temperature for a specified period, typically several hours, until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: The reaction mixture is filtered to remove the dicyclohexylurea (DCU) byproduct. The filtrate is then washed sequentially with dilute acid and brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure. The crude product is purified by column chromatography to yield pure this compound.

Biological Activity and Mechanism of Action

This compound exhibits a range of biological activities, with its most prominent and well-characterized effect being the potent inhibition of calmodulin (CaM).[4] Calmodulin is a ubiquitous calcium-binding protein that regulates the activity of numerous enzymes, including myosin light chain kinase (MLCK). By inhibiting CaM, this compound disrupts calcium signaling pathways, which can lead to downstream effects such as cell cycle arrest and apoptosis.[1][4]

Quantitative Data on Biological Activity

The following tables summarize the reported inhibitory concentrations of Berbamine and its derivatives against various cancer cell lines.

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Citation |

| Berbamine | K562 (Imatinib-resistant) | Chronic Myeloid Leukemia | 8.9 | [2] |

| Berbamine Derivative 2e | K562 (Imatinib-resistant) | Chronic Myeloid Leukemia | 0.36 | [2] |

| Berbamine Derivative 2g | K562 (Imatinib-resistant) | Chronic Myeloid Leukemia | 0.55 | [2] |

| Berbamine Derivative 3f | K562 (Imatinib-resistant) | Chronic Myeloid Leukemia | 0.42 | [2] |

| Berbamine Derivative 3k | K562 (Imatinib-resistant) | Chronic Myeloid Leukemia | 0.39 | [2] |

| Berbamine Derivative 3q | K562 (Imatinib-resistant) | Chronic Myeloid Leukemia | 0.48 | [2] |

| Berbamine Derivative 3u | K562 (Imatinib-resistant) | Chronic Myeloid Leukemia | 0.45 | [2] |

| Compound | Enzyme/Target | Inhibition Constant (Ki) | Citation |

| This compound | Myosin Light Chain Kinase (MLCK) | 0.95 µM | [5] |

Experimental Protocols for Biological Assays

MTT Assay for Cell Viability

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of this compound or a vehicle control for a specified duration (e.g., 48 or 72 hours).

-

MTT Addition: Following treatment, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for a few hours.

-

Formazan Solubilization: The resulting formazan crystals are solubilized with a suitable solvent, such as dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value is then calculated from the dose-response curve.

Calmodulin Inhibition Assay

The inhibitory effect of this compound on calmodulin can be assessed by measuring its impact on the activity of a calmodulin-dependent enzyme, such as MLCK.

-

Reaction Mixture Preparation: A reaction mixture containing MLCK, calmodulin, a substrate peptide, and ATP is prepared in a suitable buffer.

-

Inhibitor Addition: this compound at various concentrations is added to the reaction mixture.

-

Reaction Initiation and Termination: The reaction is initiated by the addition of ATP and allowed to proceed for a set time before being terminated.

-

Quantification of Product: The amount of phosphorylated substrate is quantified, often using a radioisotope-labeled ATP and measuring the incorporation of the radiolabel into the substrate.

-

Data Analysis: The inhibitory constant (Ki) is determined by analyzing the enzyme kinetics at different substrate and inhibitor concentrations.

Signaling Pathways and Visualizations

This compound's primary mechanism of action involves the disruption of Ca²⁺/Calmodulin-dependent signaling. Additionally, Berbamine and its derivatives have been shown to modulate other critical signaling pathways implicated in cancer, such as the NF-κB and JAK/STAT pathways.[1][6]

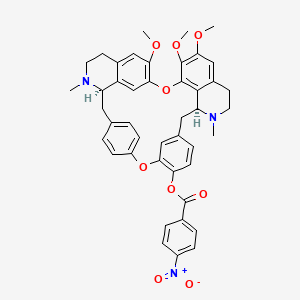

Caption: Synthesis of this compound from Berbamine.

Caption: this compound's inhibition of Calmodulin signaling.

References

- 1. Synthesis and antitumor activity in vitro of novel berbamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of berberine derivatives as a new class of broad-spectrum antiviral agents against Coxsackievirus B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Berbamine Inhibits Cell Proliferation and Migration and Induces Cell Death of Lung Cancer Cells via Regulating c-Maf, PI3K/Akt, and MDM2-P53 Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Semisynthesis of bersavine and berbamine derivatives that target the CaMKIIγ:cMyc axis for lymphoma therapy - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Interaction of berbamine compound E6 and calmodulin-dependent myosin light chain kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Berberine induces apoptosis and arrests the cell cycle in multiple cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

E6 Berbamine: A Potent Calmodulin Antagonist for Research and Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

E6 Berbamine, a derivative of the natural bisbenzylisoquinoline alkaloid berbamine, has emerged as a potent and selective antagonist of calmodulin (CaM), a ubiquitous and essential calcium-binding protein that orchestrates a vast array of cellular signaling pathways. By binding to calmodulin, this compound effectively inhibits the activation of numerous calmodulin-dependent enzymes, making it a valuable tool for dissecting calcium-mediated cellular processes and a promising lead compound for therapeutic development. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its characterization, and visualization of its impact on key signaling pathways.

Introduction

Calcium (Ca²⁺) is a fundamental second messenger that governs a multitude of physiological processes, from muscle contraction and neurotransmission to gene expression and cell proliferation. The cellular effects of Ca²⁺ are primarily mediated by calmodulin (CaM), a highly conserved protein that undergoes a conformational change upon Ca²⁺ binding, enabling it to interact with and modulate the activity of a diverse set of downstream effector proteins.

This compound, with the chemical formula C₄₄H₄₃N₃O₉, is a semi-synthetic derivative of berbamine.[1][2][3][4] Its structural modification, the addition of a p-nitrobenzoate group, significantly enhances its affinity and potency as a calmodulin antagonist compared to its parent compound.[5] This guide delves into the technical details of this compound's interaction with calmodulin and its consequences for cellular signaling, providing researchers with the necessary information to effectively utilize this compound in their studies.

Mechanism of Action

This compound exerts its inhibitory effects by directly binding to calmodulin in a calcium-dependent manner. This interaction is believed to occur within the hydrophobic pockets of calmodulin that are exposed upon Ca²⁺ binding. By occupying these sites, this compound competitively inhibits the binding of calmodulin to its target enzymes, thereby preventing their activation.[5] This antagonistic action has been demonstrated to disrupt the function of several critical calmodulin-dependent enzymes.

Quantitative Data: Inhibition of Calmodulin-Dependent Enzymes

The potency of this compound as a calmodulin antagonist has been quantified against several key calmodulin-dependent enzymes. The following table summarizes the available inhibitory constants.

| Enzyme Target | Inhibition Constant | Reference(s) |

| Myosin Light Chain Kinase (MLCK) | IC₅₀ = 8 µM | [3] |

| Myosin Light Chain Kinase (MLCK) | Kᵢ = 0.95 µM | [6] |

| Phosphodiesterase 1A (PDE1A) | IC₅₀ = 0.53 µM | [3] |

Key Signaling Pathways Modulated by this compound

By inhibiting calmodulin, this compound can profoundly impact multiple signaling cascades that are crucial for cellular function and are often dysregulated in disease.

Ca²⁺/Calmodulin-Dependent Protein Kinase II (CaMKII) Signaling Pathway

CaMKII is a multifunctional serine/threonine kinase that plays a pivotal role in processes such as learning, memory, and cardiac function.[7] Berbamine, the parent compound of this compound, has been shown to inhibit the phosphorylation of CaMKII.[8][9] This inhibition can lead to the downstream modulation of various cellular processes. The binding of Ca²⁺/calmodulin to CaMKII activates it, leading to the phosphorylation of a wide range of downstream targets.[10][11][12]

Calcineurin-NFAT Signaling Pathway

Calcineurin is a Ca²⁺/calmodulin-dependent serine/threonine phosphatase that plays a critical role in T-cell activation, cardiac hypertrophy, and neuronal development.[13][14][15][16][17] Upon activation by the Ca²⁺/calmodulin complex, calcineurin dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), leading to its nuclear translocation and the transcription of target genes. As a calmodulin antagonist, this compound is expected to inhibit this pathway.

Experimental Protocols

The following section provides detailed methodologies for key experiments to characterize the interaction of this compound with calmodulin and its downstream effects.

Fluorescence Spectroscopy to Determine this compound-Calmodulin Binding

This protocol utilizes the change in fluorescence of a probe upon this compound binding to calmodulin to determine the binding affinity.[18][19][20][21][22]

Workflow:

Methodology:

-

Materials:

-

Purified Calmodulin (recombinant or from a commercial source)

-

This compound

-

Fluorescence Spectrophotometer

-

Quartz cuvette

-

Buffer (e.g., 50 mM Tris-HCl, 150 mM KCl, 1 mM CaCl₂, pH 7.5)

-

-

Procedure:

-

Prepare a stock solution of calmodulin (e.g., 10 µM) in the assay buffer.

-

Prepare a series of dilutions of this compound in the same buffer.

-

Place the calmodulin solution in the quartz cuvette in the fluorescence spectrophotometer.

-

Set the excitation and emission wavelengths appropriate for intrinsic tryptophan fluorescence of calmodulin (Excitation: ~295 nm, Emission: ~340 nm) or a suitable fluorescent probe.

-

Record the initial fluorescence intensity of the calmodulin solution.

-

Add increasing concentrations of this compound to the cuvette, allowing the solution to equilibrate for a few minutes after each addition.

-

Record the fluorescence intensity after each addition.

-

Correct the fluorescence data for dilution.

-

Plot the change in fluorescence intensity as a function of the this compound concentration.

-

Fit the data to a suitable binding isotherm (e.g., one-site binding model) to determine the dissociation constant (Kd).

-

Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization

ITC directly measures the heat released or absorbed during the binding of this compound to calmodulin, providing a complete thermodynamic profile of the interaction.[23][24][25][26][27]

Workflow:

References

- 1. This compound | C44H43N3O9 | CID 6610268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 114784-59-7 | PEA78459 | Biosynth [biosynth.com]

- 3. caymanchem.com [caymanchem.com]

- 4. scbt.com [scbt.com]

- 5. This compound () for sale [vulcanchem.com]

- 6. Interaction of berbamine compound E6 and calmodulin-dependent myosin light chain kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CaMKII as a Therapeutic Target in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Berbamine inhibits the growth of liver cancer cells and cancer initiating cells by targeting Ca2+/Calmodulin-dependent protein kinase II - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Berbamine inhibits the growth of liver cancer cells and cancer-initiating cells by targeting Ca²⁺/calmodulin-dependent protein kinase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Pathways for CaMKII activation in disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Calcium-calmodulin-calcineurin signaling: A globally conserved virulence cascade in eukaryotic microbial pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Calcineurin: a central controller of signalling in eukaryotes | EMBO Reports [link.springer.com]

- 15. Calcium-Calcineurin Signaling Pathway - Creative Biolabs [creative-biolabs.com]

- 16. researchgate.net [researchgate.net]

- 17. Calcineurin in cancer signaling networks - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Fluorescence techniques in analysis of protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Fluorescence Techniques in Analysis of Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]

- 20. researchgate.net [researchgate.net]

- 21. Analysis of protein-ligand interactions by fluorescence polarization - PMC [pmc.ncbi.nlm.nih.gov]

- 22. edinst.com [edinst.com]

- 23. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution [en.bio-protocol.org]

- 24. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]

- 25. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]

- 27. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

E6 Berbamine's Effect on the NF-κB Signaling Pathway: A Technical Guide

Executive Summary

Berbamine, a bis-benzylisoquinoline alkaloid derived from plants of the Berberis genus, has emerged as a potent modulator of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2][3] This pathway is a cornerstone of cellular responses to stimuli such as stress, cytokines, and pathogens, playing a critical role in inflammation, immunity, cell proliferation, and survival. Its aberrant activation is a hallmark of numerous pathologies, including chronic inflammatory diseases and various cancers. Berbamine has demonstrated significant anti-tumor and anti-inflammatory properties by intervening at multiple key nodes within the NF-κB cascade.[4][5] Mechanistically, it inhibits the nuclear translocation of the transcriptionally active p65 subunit by preventing the phosphorylation and subsequent degradation of its inhibitor, IκBα.[1][4] This is achieved, in part, through the downregulation of IκB Kinase α (IKKα) and the upregulation of the NF-κB inhibitor A20.[1][2] The resulting suppression of NF-κB activity leads to the decreased expression of downstream target genes crucial for cell survival and proliferation, such as Cyclin D1, Bcl-xL, and survivin, ultimately inducing cell cycle arrest and apoptosis in malignant cells.[1] This technical guide provides an in-depth analysis of the molecular mechanisms underlying Berbamine's effects, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

The Canonical NF-κB Signaling Pathway

The canonical NF-κB pathway is typically initiated by pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-1 (IL-1). Ligand binding to a cell surface receptor triggers a signaling cascade that converges on the IκB Kinase (IKK) complex, which is composed of the catalytic subunits IKKα and IKKβ, and the regulatory subunit NEMO (NF-κB Essential Modulator). The activated IKK complex phosphorylates the NF-κB inhibitor, IκBα, at specific serine residues.[6] This phosphorylation event marks IκBα for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of IκBα unmasks the Nuclear Localization Signal (NLS) on the NF-κB heterodimer (most commonly p65/p50), allowing it to translocate from the cytoplasm into the nucleus.[1][6][7] Once in the nucleus, the p65/p50 dimer binds to specific κB DNA sequences in the promoter and enhancer regions of target genes, activating the transcription of hundreds of genes involved in inflammation, cell survival, and proliferation.

Berbamine's Mechanism of NF-κB Inhibition

Berbamine disrupts the canonical NF-κB signaling pathway through a multi-pronged approach, targeting several key upstream and regulatory components. This leads to a robust inhibition of p65 nuclear translocation and a subsequent reduction in the expression of NF-κB-dependent genes.

-

Inhibition of IκBα Phosphorylation: Berbamine treatment leads to a dramatic decrease in the phosphorylation of IκBα (p-IκBα).[1][4] By preventing this crucial phosphorylation step, Berbamine stabilizes the IκBα protein, blocking its ubiquitination and degradation.

-

Downregulation of IKKα: The mechanism for inhibiting IκBα phosphorylation involves the downregulation of the IκB kinase α (IKKα) protein.[1][2] As a catalytic subunit of the IKK complex, the reduction of IKKα levels cripples the complex's ability to phosphorylate IκBα.

-

Prevention of p65 Nuclear Translocation: With IκBα stabilized and bound to the p65/p50 heterodimer, the complex is retained in the cytoplasm.[1] Immunofluorescence assays confirm that Berbamine treatment significantly reduces the amount of p65 found in the nucleus.[1]

-

Upregulation of A20: Berbamine has been shown to increase the expression of A20 (also known as TNFAIP3), a ubiquitin-editing enzyme that acts as an endogenous negative feedback regulator of the NF-κB pathway.[1][2]

-

Modulation by Reactive Oxygen Species (ROS): In some cancer models, Berbamine's effect is linked to an increase in intracellular ROS.[4][8] This ROS accumulation appears to negatively regulate the NF-κB pathway, contributing to the overall inhibitory effect.[4][8]

Quantitative Effects of Berbamine

The inhibitory action of Berbamine on the NF-κB pathway has been quantified across various cell lines, demonstrating its potent effects on molecular targets and consequential cellular processes.

Table 1: Effect of Berbamine on NF-κB Pathway Proteins and Cellular Outcomes in Human Myeloma (KM3) Cells

| Parameter Measured | Treatment Condition | Result | Citation |

|---|---|---|---|

| Protein Expression | |||

| Nuclear p65 | 8 µg/mL Berbamine for 24h | Significant decrease | [1] |

| IKKα | 8 µg/mL Berbamine for 24h | Dramatically decreased | [1] |

| Phospho-IκBα (p-IκBα) | 8 µg/mL Berbamine for 24h | Nearly abrogated | [1] |

| A20 | 8 µg/mL Berbamine | Increased expression | [1][2] |

| Downstream Targets | |||

| Cyclin D1, Bcl-xL, Bid, Survivin | 8 µg/mL Berbamine for 24h | Downregulated | [1][2] |

| Cellular Outcomes | |||

| Apoptosis | 8 µg/mL Berbamine for 36h | Increase from 0.54% to 51.83% | [1][2] |

| G1 Phase Cell Population | 4 µg/mL Berbamine for 24h | Increase from 32.71% to 58.25% | [1] |

| S Phase Cell Population | 4 µg/mL Berbamine for 24h | Decrease from 42.95% to 27.18% |[1] |

Table 2: Effect of Berbamine on NF-κB Pathway Proteins in Human Bladder Cancer (5637 & T24) Cells

| Parameter Measured | Treatment Condition | Result | Citation |

|---|---|---|---|

| Protein Expression | |||

| Total p65 | Berbamine for 48h | Significantly decreased | [4] |

| Phospho-p65 (P-p65) | Berbamine for 48h | Significantly decreased | [4] |

| Phospho-IκBα (P-IκBα) | Berbamine for 48h | Significantly decreased |[4] |

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to elucidate the effects of Berbamine on the NF-κB pathway, based on methodologies described in the cited literature.[1][4][5]

Western Blotting for NF-κB Pathway Proteins

This technique is used to measure the relative abundance of specific proteins (e.g., p65, p-IκBα, IKKα) in cell lysates.

-

Cell Culture and Treatment: Plate cells (e.g., KM3 myeloma cells) at a desired density and allow them to adhere overnight. Treat cells with various concentrations of Berbamine or vehicle control (DMSO) for the specified duration (e.g., 24 hours).

-

Protein Extraction: Wash cells with ice-cold Phosphate-Buffered Saline (PBS). Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the total protein. For nuclear/cytoplasmic fractionation, use a specialized kit according to the manufacturer's instructions.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Load samples onto a polyacrylamide gel (e.g., 4-12% gradient gel) and separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Membrane Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting:

-

Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-p65, anti-p-IκBα, anti-IKKα, anti-β-actin) overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.

-

-

Detection: Wash the membrane three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Quantify band intensity using software like ImageJ.

Immunofluorescence for p65 Nuclear Translocation

This microscopy-based technique visualizes the subcellular localization of the p65 protein.

-

Cell Culture: Grow cells on glass coverslips in a multi-well plate. Treat with Berbamine or vehicle control as required.

-

Fixation and Permeabilization: Wash cells with PBS. Fix the cells with 4% paraformaldehyde for 15 minutes. Permeabilize the cell membranes with 0.1% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block with 1% BSA in PBS for 30 minutes to reduce non-specific binding.

-

Antibody Staining: Incubate with a primary antibody against p65 for 1 hour. After washing, incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour in the dark.

-

Nuclear Staining and Mounting: Counterstain the nuclei with DAPI or Hoechst stain. Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Imaging: Visualize the cells using a fluorescence or confocal microscope. The p65 signal (e.g., green) and nuclear signal (blue) can be merged to determine the extent of p65 localization within the nucleus.

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle (G1, S, G2/M).

-

Cell Culture and Treatment: Treat cells with Berbamine or vehicle for the desired time (e.g., 24 hours).

-

Cell Harvesting: Harvest cells by trypsinization, then wash with PBS.

-

Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells to remove the ethanol. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate for 30 minutes at room temperature in the dark.

-

Data Acquisition: Analyze the DNA content of the cells using a flow cytometer. The intensity of the PI fluorescence is directly proportional to the amount of DNA in each cell.

-

Analysis: Use analysis software (e.g., FlowJo) to generate a DNA histogram and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Conclusion and Future Directions

The available evidence strongly establishes Berbamine as a potent inhibitor of the NF-κB signaling pathway.[1][2][4] Its ability to suppress IKKα expression, prevent IκBα phosphorylation, and block p65 nuclear translocation provides a clear mechanistic basis for its observed anti-cancer and anti-inflammatory activities.[1][5] The downstream consequences, including the induction of apoptosis and cell cycle arrest, highlight its therapeutic potential for diseases driven by aberrant NF-κB activation.[1][4]

Future research should focus on several key areas. Firstly, in vivo studies are necessary to further validate the efficacy and safety of Berbamine in preclinical models of cancer and inflammatory diseases. Secondly, the potential for combination therapies, where Berbamine could be used to sensitize cancer cells to conventional chemotherapeutic agents, warrants thorough investigation.[2] Finally, exploring the synthesis of Berbamine derivatives may lead to the development of novel compounds with improved potency, selectivity, and pharmacokinetic profiles, further enhancing the therapeutic utility of targeting the NF-κB pathway.[9]

References

- 1. Berbamine, a novel nuclear factor κB inhibitor, inhibits growth and induces apoptosis in human myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Berbamine, a novel nuclear factor kappaB inhibitor, inhibits growth and induces apoptosis in human myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. Berbamine Suppresses the Progression of Bladder Cancer by Modulating the ROS/NF-κB Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Berbamine Exerts Anti-Inflammatory Effects via Inhibition of NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nuclear Translocation of p65 is Controlled by Sec6 via the Degradation of IκBα - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanisms of NF-κB p65 and strategies for therapeutic manipulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. dovepress.com [dovepress.com]

Unveiling the Anti-Leukemic Potential of E6 Berbamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the anti-leukemic properties of E6 Berbamine, a derivative of the natural compound Berbamine. This document consolidates key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms to serve as a comprehensive resource for the scientific community.

Data Presentation: Efficacy of Berbamine and its Derivatives

The anti-proliferative and pro-apoptotic effects of Berbamine and its derivatives have been quantified across various leukemia cell lines. The following tables summarize the key findings, offering a comparative overview of their potency.

Table 1: IC50 Values of Berbamine and its Derivatives in Leukemia Cell Lines

| Compound | Cell Line | Leukemia Type | IC50 Value | Treatment Duration |

| Berbamine | Gleevec-sensitive Ph+ CML cells | Chronic Myeloid Leukemia | 8.80 µg/mL | Not Specified |

| Berbamine | Gleevec-resistant Ph+ CML cells | Chronic Myeloid Leukemia | 11.34 µg/mL | Not Specified |

| Berbamine | Ph- KG-1 cells | Acute Myeloid Leukemia | 54.40 µg/mL | Not Specified |

| Berbamine | Primary CML cells | Chronic Myeloid Leukemia | 4.20-10.50 µg/mL | Not Specified |

| Berbamine | Normal bone marrow cells | N/A | 185.20 µg/mL | Not Specified |

| Berbamine | KU812 | Chronic Myeloid Leukemia | 5.83 µg/mL | 24 hours |

| Berbamine | KU812 | Chronic Myeloid Leukemia | 3.43 µg/mL | 48 hours |

| Berbamine | KU812 | Chronic Myeloid Leukemia | 0.75 µg/mL | 72 hours |

| Berbamine | K562-r (imatinib-resistant) | Chronic Myeloid Leukemia | 17.1 µmol/L | 24 hours |

| Berbamine | K562-r (imatinib-resistant) | Chronic Myeloid Leukemia | 11.1 µmol/L | 48 hours |

| Berbamine | NB4 | Acute Promyelocytic Leukemia | 3.86 µg/mL | 48 hours |

| Berbamine Derivatives (2e, 2g, 3f, 3k, 3q, 3u) | K562 (imatinib-resistant) | Chronic Myeloid Leukemia | 0.36-0.55 µM | 48 hours |

Table 2: Apoptosis and Cell Cycle Effects of Berbamine in Leukemia Cell Lines

| Cell Line | Treatment | Effect | Quantitative Data |

| KU812 | 8 µg/mL Berbamine for 24h | Induction of Apoptosis | Apoptotic cells increased from 5.37% at 12h to 26.95% at 24h.[1] |

| KU812 | 4 µg/mL Berbamine for 24h | Cell Cycle Arrest | Cells in G1 phase increased from 33.61% to 59.40%.[1] |

| NB4 | 8 µg/mL Berbamine for 48h | Induction of Apoptosis | Apoptotic cells increased from 2.83% to 58.44%.[2] |

| KM3 | Not Specified | Induction of Apoptosis | Apoptotic cells increased from 0.54% to 51.83% after 36h.[3] |

| KM3 | 4 µg/mL Berbamine for 24h | Cell Cycle Arrest | Cells in G1 phase increased from 32.71% to 58.25%.[3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. This section outlines the core experimental protocols employed in the investigation of this compound's anti-leukemic properties.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Leukemia cell lines (e.g., K562, KU812)

-

RPMI-1640 medium with 10% fetal bovine serum (FBS)

-

Berbamine (or its derivatives)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., acidified isopropanol, DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed leukemia cells into 96-well plates at a density of 0.5-1.0 x 10^5 cells/mL in a final volume of 100 µL per well. For primary leukemia samples, a higher density of 1 x 10^6 cells/mL may be used.

-

Compound Treatment: After allowing the cells to adhere (for adherent lines) or stabilize (for suspension lines) for a few hours or overnight, add various concentrations of Berbamine to the wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

-

Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly to ensure complete solubilization.

-

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

-

Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined from the dose-response curve.

Apoptosis Analysis: Annexin V-FITC/PI Staining by Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (PS) and membrane integrity.

Materials:

-

Leukemia cells treated with Berbamine

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Following treatment with Berbamine for the specified duration, collect the cells by centrifugation.

-

Washing: Wash the cells twice with ice-cold PBS to remove any residual medium.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex the cells.

-

Incubation: Incubate the tubes for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Protein Expression Analysis: Western Blotting

Western blotting is used to detect specific proteins in a sample and to quantify their expression levels. This is critical for understanding the impact of Berbamine on key signaling proteins.

Materials:

-

Leukemia cells treated with Berbamine

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against Bcl-2, Bax, Caspase-3, p-Smad3, etc.)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

-

Secondary Antibody Incubation: After washing the membrane with TBST, incubate it with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, add the chemiluminescent substrate and detect the signal using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Visualization of Molecular Mechanisms

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and a general workflow for its investigation.

References

E6 Berbamine: A Technical Guide to Its Role in Apoptosis Induction

For Researchers, Scientists, and Drug Development Professionals

Abstract

Berbamine, a bis-benzylisoquinoline alkaloid derived from plants like Berberis amurensis, and its synthetic derivatives have demonstrated significant anti-neoplastic properties across a spectrum of cancer cell lines. A primary mechanism underlying its therapeutic potential is the induction of apoptosis, or programmed cell death. This technical guide provides a comprehensive overview of the molecular mechanisms and signaling pathways modulated by E6 Berbamine and its derivatives to trigger apoptosis in cancer cells. It includes a compilation of quantitative data from various studies, detailed experimental protocols for key assays, and visual representations of the core signaling cascades. This document is intended to serve as a resource for researchers and professionals in oncology and drug development, facilitating a deeper understanding of Berbamine's mode of action and its potential as a chemotherapeutic agent.

Introduction

Cancer is characterized by uncontrolled cell proliferation and the evasion of apoptosis. Reinstating this natural cell death process is a cornerstone of many anti-cancer therapies. Natural compounds have long been a valuable source of novel therapeutic agents. Berbamine and its derivatives have emerged as promising candidates, exhibiting cytotoxic effects against various cancers, including leukemia, colorectal cancer, osteosarcoma, and hepatoma.[1][2][3][4] This guide focuses on the pro-apoptotic functions of Berbamine, dissecting the intricate signaling networks it influences.

Quantitative Data on Berbamine-Induced Apoptosis

The pro-apoptotic efficacy of Berbamine and its derivatives has been quantified in numerous studies. The following tables summarize key findings, including IC50 values and the extent of apoptosis induction in different cancer cell lines.

Table 1: IC50 Values of Berbamine in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value | Treatment Duration | Reference |

| KU812 | Chronic Myeloid Leukemia | 5.83 µg/ml | 24 h | [5][6] |

| KU812 | Chronic Myeloid Leukemia | 3.43 µg/ml | 48 h | [5][6] |

| KU812 | Chronic Myeloid Leukemia | 0.75 µg/ml | 72 h | [5][6] |

| KM3 | Myeloma | 8.17 µg/mL | 24 h | [7] |

| KM3 | Myeloma | 5.09 µg/mL | 48 h | [7] |

| KM3 | Myeloma | 3.84 µg/mL | 72 h | [7] |

| NB4 | Acute Promyelocytic Leukemia | 3.86 µg/ml | 48 h | [8] |

| K562-r (imatinib-resistant) | Chronic Myeloid Leukemia | 8.9 µM | 48 h | [1] |

| Berbamine Derivatives (2e, 2g, 3f, 3k, 3q, 3u) in K562-r cells | Chronic Myeloid Leukemia | 0.36-0.55 µM | 48 h | [1] |

Table 2: Apoptosis Induction by Berbamine in Cancer Cell Lines

| Cell Line | Treatment | Apoptosis Rate (%) | Reference |

| SMMC-7721 | 20 µmol/l Berbamine | Significantly enhanced | [9] |

| SMMC-7721 | 40 µmol/l Berbamine | Significantly enhanced | [9] |

| KU812 | 8 µg/ml Berbamine (12 h) | 5.37% | [5] |

| KU812 | 8 µg/ml Berbamine (24 h) | 26.95% | [5] |

| SMMC7721 | Berbamine (24 h) | 50.32% (Sub-G1) | [3] |

| SMMC7721 | Berbamine (48 h) | 65.12% (Sub-G1) | [3] |

| HCT116 | 20 µg/ml Berbamine (48 h) | Significantly increased | [4] |

| SW480 | 20 µg/ml Berbamine (48 h) | Significantly increased | [4] |

| KM3 | 8 µg/mL Berbamine (12 h) | 7.68% | [7] |

| KM3 | 8 µg/mL Berbamine (24 h) | 14.32% | [7] |

| KM3 | 8 µg/mL Berbamine (36 h) | 51.83% | [7] |

| NB4 | 8 µg/ml Berbamine (48 h) | 58.44% | [8] |

Core Signaling Pathways in Berbamine-Induced Apoptosis

Berbamine orchestrates apoptosis through the modulation of multiple, interconnected signaling pathways.

The Intrinsic (Mitochondrial) Pathway

A central mechanism of Berbamine-induced apoptosis is the activation of the intrinsic pathway, which is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins.[10][11][12][13][14] Berbamine treatment leads to a shift in the balance between pro-apoptotic (e.g., Bax, Bad) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins.[4][5][6][7][9]

Specifically, Berbamine has been shown to:

-

Upregulate Bax and Bad: These pro-apoptotic proteins promote the permeabilization of the mitochondrial outer membrane.[2][4][5][6][9]

-

Downregulate Bcl-2 and Bcl-xL: These anti-apoptotic proteins normally sequester pro-apoptotic members, preventing apoptosis.[4][5][6][7][9]

This imbalance results in the loss of mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm.[3][4][15][16][17][18][19] Cytoplasmic cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9.[3][4][15] Caspase-9, in turn, activates the executioner caspase-3, leading to the cleavage of cellular substrates and the execution of apoptosis.[2][3][4][8][15]

p53-Dependent Apoptosis

The tumor suppressor protein p53 plays a critical role in some contexts of Berbamine-induced apoptosis.[9] In colorectal cancer cells, for instance, Berbamine treatment increases the protein levels of p53.[4] Activated p53 can transcriptionally upregulate pro-apoptotic genes like Bax, further feeding into the mitochondrial pathway.[4] Notably, Berbamine's ability to induce apoptosis is diminished in p53 mutant cell lines, highlighting the importance of this pathway in specific cancer types.[4]

JNK/AP-1 Signaling Pathway

In osteosarcoma cells, a novel synthetic derivative of Berbamine, BBMD3, induces apoptosis through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[2] This process is initiated by an increase in reactive oxygen species (ROS).[2] ROS activates JNK, which in turn phosphorylates c-Jun.[2] Phosphorylated c-Jun, along with c-Fos, forms the transcription factor AP-1, which can regulate the expression of pro-apoptotic genes like Bad.[2]

Inhibition of Anti-Apoptotic Pathways

Berbamine also promotes apoptosis by inhibiting key survival pathways:

-

Survivin Downregulation: In acute promyelocytic leukemia and hepatocellular carcinoma cells, Berbamine has been shown to decrease the expression of survivin, an inhibitor of apoptosis protein.[8][9] This sensitizes the cells to apoptotic stimuli and is linked to caspase-3 activation.[1][8]

-

NF-κB Inhibition: In human myeloma cells, Berbamine acts as a novel inhibitor of nuclear factor kappa B (NF-κB).[7] By preventing the translocation of the p65 subunit of NF-κB to the nucleus, Berbamine downregulates the expression of NF-κB target genes that promote survival, such as Bcl-xL and cyclin D1.[1][7]

-

JAK2/STAT3 Inhibition: Berbamine and its derivatives can inhibit the Janus kinase 2 (JAK2)/signal transducer and activator of transcription 3 (STAT3) pathway, which is often constitutively active in cancer cells and promotes survival.[9][20]

Cell Cycle Arrest

In conjunction with apoptosis induction, Berbamine frequently causes cell cycle arrest, primarily at the G0/G1 or G1/S phase.[3][4][5][7] This arrest is often mediated by the downregulation of key cell cycle regulators like cyclin D1 and D2 and the upregulation of cyclin-dependent kinase inhibitors such as p21.[2][5][6] By halting cell cycle progression, Berbamine prevents cancer cell proliferation and can create a cellular environment more conducive to apoptosis.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of Berbamine-induced apoptosis.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of Berbamine or vehicle control for specified time periods (e.g., 24, 48, 72 hours).[6][7][8]

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9][21][22][23]

-

Cell Preparation: Harvest cells after treatment with Berbamine. For adherent cells, use trypsin to detach them and then combine with the floating cells from the supernatant.[21][22]

-

Washing: Wash the cells twice with cold phosphate-buffered saline (PBS) and centrifuge at 300-600 x g for 5 minutes.[21][23]

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.[23]

-

Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).[23]

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[23]

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[23] Use unstained, Annexin V only, and PI only stained cells for compensation.[21][23]

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in apoptosis signaling pathways.[4][6][9][15]

-

Protein Extraction: Lyse the Berbamine-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-50 µg) on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., Bcl-2, Bax, Caspase-3, p53) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control such as β-actin or GAPDH.

Conclusion and Future Directions

This compound and its derivatives have unequivocally demonstrated potent pro-apoptotic activity in a multitude of cancer models. The induction of apoptosis is a complex process involving the modulation of several key signaling pathways, most notably the intrinsic mitochondrial pathway governed by the Bcl-2 family of proteins. The ability of Berbamine to also influence other critical pathways, such as those regulated by p53, NF-κB, and JNK/AP-1, underscores its potential as a multi-targeted anti-cancer agent.

Future research should focus on several key areas. Further elucidation of the upstream molecular targets of Berbamine will provide a more complete understanding of its mechanism of action. The synergistic effects of Berbamine with conventional chemotherapeutic agents and other targeted therapies warrant thorough investigation.[20][24] Additionally, the development and testing of novel Berbamine derivatives with improved efficacy and pharmacokinetic profiles are crucial for its translation into clinical practice.[1][2][20] The data and protocols presented in this guide offer a solid foundation for researchers to build upon in the ongoing effort to harness the therapeutic potential of Berbamine in the fight against cancer.

References

- 1. researchgate.net [researchgate.net]

- 2. A novel synthetic derivative of the natural product berbamine inhibits cell viability and induces apoptosis of human osteosarcoma cells, associated with activation of JNK/AP-1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Berbamine induces apoptosis in human hepatoma cell line SMMC7721 by loss in mitochondrial transmembrane potential and caspase activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Berbamine suppresses cell viability and induces apoptosis in colorectal cancer via activating p53-dependent apoptotic signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Berbamine inhibits proliferation and induces apoptosis of KU812 cells by increasing Smad3 activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Berbamine inhibits proliferation and induces apoptosis of KU812 cells by increasing Smad3 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Berbamine, a novel nuclear factor κB inhibitor, inhibits growth and induces apoptosis in human myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Berbamine selectively induces apoptosis of human acute promyelocytic leukemia cells via survivin-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Berbamine induces SMMC-7721 cell apoptosis via upregulating p53, downregulating survivin expression and activating mitochondria signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]

- 11. mdpi.com [mdpi.com]

- 12. The BCL2 family: from apoptosis mechanisms to new advances in targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Regulation of bcl-2 family proteins during development and in response to oxidative stress in cardiac myocytes: association with changes in mitochondrial membrane potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Mechanisms of Action of Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Involvement of reactive oxygen species and caspase-dependent pathway in berberine-induced cell cycle arrest and apoptosis in C6 rat glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Berberine-induced apoptosis in human prostate cancer cells is initiated by reactive oxygen species generation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Berberine induces apoptosis through a mitochondria/caspases pathway in human hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Berberine-induced apoptosis in human breast cancer cells is mediated by reactive oxygen species generation and mitochondrial-related apoptotic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Berberine-induced apoptosis in human prostate cancer cells is initiated by reactive oxygen species generation (Journal Article) | ETDEWEB [osti.gov]

- 20. mdpi.com [mdpi.com]

- 21. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]

- 23. benchchem.com [benchchem.com]

- 24. Regulation of Cell-Signaling Pathways by Berbamine in Different Cancers - PMC [pmc.ncbi.nlm.nih.gov]

E6 Berbamine's Impact on Calcium Signaling In Vitro: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Berbamine, a bis-benzylisoquinoline alkaloid derived from the barberry plant, and its derivatives are emerging as significant modulators of intracellular calcium ([Ca2+]i) signaling. This technical guide synthesizes the current in vitro research on Berbamine's mechanisms of action, focusing on its inhibitory effects on calcium influx and downstream signaling pathways. While specific data for a derivative designated "E6 Berbamine" is not available in current scientific literature, this document outlines the well-documented effects of the parent compound and other analogues. Berbamine has been shown to attenuate [Ca2+]i elevation by blocking voltage-dependent and receptor-operated calcium channels. A primary downstream target is the Ca2+/Calmodulin-dependent protein kinase II (CaMKII), a critical regulator of numerous cellular processes. This guide provides a compilation of quantitative data, detailed experimental protocols, and visual diagrams of the key signaling pathways to facilitate further research and development in this area.

Core Mechanism of Action

Berbamine's primary impact on calcium signaling stems from its ability to inhibit the influx of extracellular calcium. In vitro studies have demonstrated that Berbamine does not affect the release of calcium from intracellular stores, such as the endoplasmic reticulum, as evidenced by its lack of effect on caffeine-induced calcium mobilization[1][2]. Instead, its action is concentrated at the plasma membrane, where it antagonizes the function of specific calcium channels.

The effects of Berbamine are comparable to those of verapamil, a well-known L-type calcium channel blocker[2][3]. Research indicates that Berbamine inhibits both voltage-dependent calcium channels (VDCCs) and receptor-operated calcium channels (ROCCs)[1][2]. This dual inhibition prevents the rise in cytosolic calcium that is a critical trigger for a multitude of cellular signaling cascades.

A significant consequence of this calcium-blocking activity is the downstream inhibition of Ca2+/Calmodulin-dependent protein kinase II (CaMKII)[4][5][6]. By preventing the initial calcium surge, Berbamine effectively dampens the activation of CaMKII, a key protein kinase involved in cell proliferation, apoptosis, and other vital cellular functions[4][5].

Quantitative Data Summary

The following tables summarize the quantitative findings from various in vitro studies on Berbamine's effect on calcium signaling and cellular endpoints.

Table 1: Berbamine's Effect on Intracellular Calcium Concentration ([Ca2+]i)

| Cell Type | Stimulus | Berbamine Concentration | Observed Effect on [Ca2+]i | Reference |

| Newborn Rat Cardiomyocytes | 60 mmol/L KCl | 30 µmol/L | Inhibition (P < 0.01) | [2] |

| Newborn Rat Cardiomyocytes | 30 µmol/L Norepinephrine | 30 µmol/L | Inhibition (P < 0.01) | [2] |

| HeLa Cells | 60 mmol/L KCl | Not specified | Attenuated (P < 0.05 or P < 0.01) | [7] |

| HeLa Cells | 100 µmol/L Norepinephrine | Not specified | Attenuated (P < 0.05 or P < 0.01) | [7] |

| HeLa Cells | 30 µmol/L Calcimycin | Not specified | Attenuated (P < 0.05 or P < 0.01) | [7] |

| Rabbit Aortic VSMCs | Norepinephrine & 5-HT | 30 µmol/L | Antagonized elevation | [1] |

| Rabbit & Rat Cardiomyocytes | 30 µmol/L ATP | 30-100 µmol/L | Reduced and prolonged time to peak (P < 0.01) | [3] |

| Isolated Cardiomyocytes | Ischemia/Reperfusion | 10-100 nmol/L | Attenuation of [Ca2+]i overloading | [8] |

Table 2: Downstream Effects and Cytotoxicity of Berbamine and its Derivatives

| Compound | Cell Line | Endpoint | IC50 Value | Reference |

| Berbamine | H9 (T-cell lymphoma) | Cytotoxicity | 4.0 µM | [9] |

| Berbamine | RPMI8226 (multiple myeloma) | Cytotoxicity | 6.19 µM | [9] |

| Derivative 2a | RPMI8226 (multiple myeloma) | Cytotoxicity | 0.30 µM | [9] |

| Derivative 4b | H9 (T-cell lymphoma) | Cytotoxicity | 0.36 µM | [9] |

| Berbamine | - | CaMKIIγ Kinase Activity | ~10 µM | [10] |

| Derivative PA4 | - | CaMKIIγ Kinase Activity | ~2 µM | [10] |

Signaling Pathways and Experimental Workflow Visualizations

The following diagrams, created using the DOT language, illustrate the key signaling pathways affected by Berbamine and a typical experimental workflow for studying its effects on calcium signaling.

References

- 1. researchgate.net [researchgate.net]

- 2. Antagonistic effects of berbamine on [Ca2+]i mobilization by KCl, norepinephrine, and caffeine in newborn rat cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of berbamine on ATP-induced [Ca2+]i mobilization in cultured vascular smooth muscle cells and cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Berbamine inhibits the growth of liver cancer cells and cancer initiating cells by targeting Ca2+/Calmodulin-dependent protein kinase II - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Berbamine inhibits the growth of liver cancer cells and cancer-initiating cells by targeting Ca²⁺/calmodulin-dependent protein kinase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Effects of berbamine on intracellular calcium concentration in cultured HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Berbamine protects the heart from ischemia/reperfusion injury by maintaining cytosolic Ca(2+) homeostasis and preventing calpain activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and antitumor activity in vitro of novel berbamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacological profiling of a berbamine derivative for lymphoma treatment - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Studies on the Cytotoxicity of Berbamine and its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Berbamine (BBM), a bis-benzylisoquinoline alkaloid derived from the traditional Chinese medicinal herb Berberis amurensis, has garnered significant interest in oncological research.[1][2] Historically used for treating leukopenia following chemotherapy, recent studies have unveiled its potent anti-tumor activities across a spectrum of cancers, including leukemia, melanoma, and various solid tumors.[1][3] This has spurred the development of novel synthetic derivatives of berbamine with enhanced cytotoxic profiles. This technical guide provides a comprehensive overview of the preliminary research on the cytotoxicity of berbamine and its derivatives, with a focus on quantitative data, experimental methodologies, and the underlying molecular signaling pathways.

Berbamine and its analogues exert their anti-cancer effects through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of cell proliferation and migration.[3][4][5] These cellular responses are orchestrated through the modulation of key signaling pathways, such as the p53-dependent apoptotic pathway, the JAK/STAT signaling cascade, and the PI3K/Akt pathway.[3][4][6] This guide will delve into these aspects, presenting the available data in a structured format to facilitate further research and drug development endeavors.

Quantitative Cytotoxicity Data

The cytotoxic effects of berbamine and its derivatives have been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying cytotoxicity. The data below summarizes the IC50 values of berbamine and some of its novel derivatives.

| Compound | Cell Line | Cancer Type | IC50 (µM) | Time (h) | Reference |

| Berbamine | H9 | T-cell lymphoma | 4.0 | - | [7][8] |

| Berbamine | RPMI8226 | Multiple myeloma | 6.19 | - | [7][8] |

| Berbamine | A549 | Lung Cancer | 8.3 ± 1.3 | 72 | [3] |

| Berbamine | PC9 | Lung Cancer | 16.8 ± 0.9 | 72 | [3] |

| Berbamine | SMMC7721 | Hepatoma | 22.8 ± 1.3 (µg/ml) | 24 | [9] |

| Berbamine | SMMC7721 | Hepatoma | 10.9 ± 0.5 (µg/ml) | 48 | [9] |

| Berbamine | KU812 | Chronic Myeloid Leukemia | 5.83 (µg/ml) | 24 | [5] |

| Berbamine | KU812 | Chronic Myeloid Leukemia | 3.43 (µg/ml) | 48 | [5] |

| Berbamine | KU812 | Chronic Myeloid Leukemia | 0.75 (µg/ml) | 72 | [5] |

| Derivative 2a | RPMI8226 | Multiple myeloma | 0.30 | - | [7][8] |

| Derivative 4b | H9 | T-cell lymphoma | 0.36 | - | [7][8] |

| BBMD3 | G361 | Melanoma | ~1.9 | - | [1] |

| BBMD3 | NHDF | Normal Human Dermal Fibroblasts | 7.6 | - | [1] |

| Bbd24 | Liver Cancer Cell Lines | Liver Cancer | as low as 1.67 (µg/ml) | - | [2] |

Key Experimental Protocols

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and cultured.[3]

-

Treatment: Cells are treated with varying concentrations of berbamine or its derivatives (e.g., 0, 1.25, 2.5, 5, 10, 20, 40, and 80 µM) for specified durations (e.g., 24, 48, or 72 hours).[3] A vehicle control (e.g., medium with 0.08% DMSO) is also included.[3]

-

MTT Addition: Following treatment, MTT solution (5 mg/ml) is added to each well, and the plates are incubated for 4 hours to allow for the formation of formazan crystals.[3]

-

Solubilization: The supernatant is removed, and 200 µl of DMSO is added to each well to dissolve the formazan crystals.[3]

-

Absorbance Measurement: The absorbance is measured at 560 nm using a microplate reader.[3] Cell viability is calculated as a percentage of the vehicle-treated control.

Apoptosis Analysis (Flow Cytometry)

Flow cytometry is employed to quantify the percentage of apoptotic cells.

-

Cell Treatment: Cells are treated with berbamine or its derivatives at desired concentrations for a specific time.

-

Cell Harvesting and Staining: Cells are harvested, washed, and then stained with Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The distribution of cells into viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) populations is determined.[4][10]

Western Blot Analysis

Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.

-

Protein Extraction: Cells are lysed to extract total protein.

-

Protein Quantification: The protein concentration is determined using a suitable assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the target proteins (e.g., p53, caspases, Bcl-2, Bax, PARP).[4] This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Visualizations

Berbamine and its derivatives modulate several critical signaling pathways to exert their cytotoxic effects. The following diagrams illustrate some of the key pathways involved.

Caption: Berbamine-induced p53-dependent apoptotic signaling pathway.

Caption: Inhibition of the JAK/STAT signaling pathway by berbamine derivatives.

References

- 1. Novel synthetic derivatives of the natural product berbamine inhibit Jak2/Stat3 signaling and induce apoptosis of human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Berbamine inhibits the growth of liver cancer cells and cancer initiating cells by targeting Ca2+/Calmodulin-dependent protein kinase II - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Berbamine Inhibits Cell Proliferation and Migration and Induces Cell Death of Lung Cancer Cells via Regulating c-Maf, PI3K/Akt, and MDM2-P53 Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Berbamine suppresses cell viability and induces apoptosis in colorectal cancer via activating p53-dependent apoptotic signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Berbamine inhibits proliferation and induces apoptosis of KU812 cells by increasing Smad3 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and antitumor activity in vitro of novel berbamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Berbamine induces apoptosis in human hepatoma cell line SMMC7721 by loss in mitochondrial transmembrane potential and caspase activation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Berbamine suppresses cell viability and induces apoptosis in colorectal cancer via activating p53-dependent apoptotic signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

E6 Berbamine: Application Notes and Protocols for Cell Culture

Introduction

Berbamine, a bis-benzylisoquinoline alkaloid derived from plants of the Berberis genus, has garnered significant attention in biomedical research for its potent anti-cancer properties. It has been shown to modulate multiple oncogenic signaling pathways, leading to the inhibition of cell proliferation, induction of apoptosis, and modulation of autophagy in various cancer models. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental use of E6 Berbamine (henceforth referred to as Berbamine) in cell culture, including detailed protocols and data presentation.

Mechanism of Action

Berbamine exerts its anti-cancer effects by targeting several key cellular signaling pathways. Its pleiotropic action makes it a subject of interest for various cancer types. The primary mechanisms of action include:

-

Induction of Apoptosis: Berbamine promotes programmed cell death by activating intrinsic and extrinsic apoptotic pathways. It has been shown to upregulate the expression of pro-apoptotic proteins like p53, Bax, Caspase-3, and Caspase-9, while downregulating anti-apoptotic proteins such as Bcl-2.[1][2]

-

Inhibition of Autophagy: Berbamine functions as a late-stage autophagy inhibitor. It blocks the fusion of autophagosomes with lysosomes, leading to the accumulation of autophagosomes and disruption of the cellular recycling process that cancer cells often exploit for survival.[3]

-

Modulation of Pro-Survival Signaling: Berbamine inhibits several critical pro-survival and proliferative signaling cascades, including the PI3K/Akt, JAK/STAT, and MEK/ERK pathways.[4][5][6] It has also been identified as an inhibitor of Ca2+/calmodulin-dependent protein kinase II (CAMKII).[6]

Data Presentation: Efficacy in Cancer Cell Lines

The cytotoxic and anti-proliferative effects of Berbamine have been quantified in various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized below.

| Cell Line | Cancer Type | Incubation Time | IC50 Value (µM) | Reference |

| A549 | Lung Cancer | 72 h | 8.3 ± 1.3 µM | [4] |

| PC9 | Lung Cancer | 72 h | 16.8 ± 0.9 µM | [4] |

| H9 | T-cell Lymphoma | Not Specified | 4.0 µM | [7] |

| RPMI8226 | Multiple Myeloma | Not Specified | 6.19 µM | [7] |

| SMMC-7721 | Hepatocellular Carcinoma | 48 h | Effective at 20-40 µM | [2] |

| HCT116 / SW480 | Colorectal Cancer | 48 h | Effective at ~12.5 µg/mL | N/A |

Note: Effective concentrations are provided where specific IC50 values were not detailed in the cited literature.

Signaling Pathways and Experimental Workflow Diagrams

The following diagrams illustrate the key signaling pathways affected by Berbamine and a general experimental workflow for its study in cell culture.

References

- 1. researchgate.net [researchgate.net]

- 2. Berbamine induces SMMC-7721 cell apoptosis via upregulating p53, downregulating survivin expression and activating mitochondria signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Berbamine Inhibits Cell Proliferation and Migration and Induces Cell Death of Lung Cancer Cells via Regulating c-Maf, PI3K/Akt, and MDM2-P53 Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Regulation of Cell-Signaling Pathways by Berbamine in Different Cancers [mdpi.com]

- 7. Synthesis and antitumor activity in vitro of novel berbamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Dissolving E6 Berbamine for In Vitro Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

E6 Berbamine, a derivative of the natural bis-benzylisoquinoline alkaloid Berbamine, has garnered significant interest in biomedical research, particularly in oncology. It is a potent antagonist of calmodulin (CaM) and has been shown to modulate several critical signaling pathways involved in cell proliferation, survival, and apoptosis. Proper preparation of this compound solutions is paramount for obtaining reliable and reproducible results in in vitro studies. This document provides detailed application notes and protocols for the dissolution and use of this compound in a research setting.

Physicochemical Properties and Solubility

This compound is a solid compound with a molecular weight of 757.8 g/mol . For in vitro studies, it is crucial to start with a high-quality reagent of known purity.

Solubility: this compound is soluble in dimethyl sulfoxide (DMSO) up to a concentration of 25 mM. It is sparingly soluble in aqueous solutions. Therefore, a concentrated stock solution in DMSO is the recommended starting point for preparing working solutions for cell-based assays.

Data Presentation: Effective Concentrations of Berbamine and its Derivatives in In Vitro Studies

The following table summarizes the effective concentrations of Berbamine and its derivatives, including this compound, observed in various in vitro studies. This data can serve as a starting point for determining the optimal concentration range for your specific experimental system. It is important to note that the optimal concentration will vary depending on the cell line, assay type, and experimental conditions.

| Parameter | Cell Line(s) | Concentration Range | Reference(s) |

| IC50 (Cytotoxicity) | Multiple Cancer Cell Lines | 10 - 50 µM | |

| KU812 (Chronic Myeloid Leukemia) | 0.75 - 5.83 µg/mL (approx. 1 - 7.7 µM) | [1][2] | |

| HCT116 & SW480 (Colorectal Cancer) | IC50 values determined at various time points | [3] | |

| T47D & MCF7 (Breast Cancer) | 25 µM | [4] | |

| SNU-5 (Gastric Carcinoma) | 48 µM | [5] | |

| Apoptosis Induction | KU812 | 8 µg/mL (approx. 10.6 µM) | [1] |

| HCT116 & SW480 | 20 µg/mL (approx. 26.4 µM) | [3] | |

| MIN6 (Mouse Insulinoma) | 5 - 10 µM | [6] | |

| PI3K/Akt Pathway Inhibition | A549 & PC9 (Lung Cancer) | 10 - 40 µM | [7][8] |

| SW480 (Colon Cancer) | 1.0 - 9.0 µM | [9][10] | |

| MEK/ERK Pathway Inhibition | Vascular Smooth Muscle Cells | 120 µM (for Berbamine) | [11] |

| JAK/STAT Pathway Inhibition | Human Melanoma Cells | 15 µM (for a Berbamine derivative) | [12][13] |

| In vitro kinase assay (Jak2) | IC50 of 0.69 µM (for a Berbamine derivative) | [12][13] |

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile, cell culture grade

-

Sterile microcentrifuge tubes

-

Calibrated analytical balance

-

Vortex mixer

Procedure:

-

Calculate the required mass of this compound:

-

Molecular Weight (MW) of this compound = 757.8 g/mol

-

To prepare 1 mL of a 10 mM stock solution:

-

Mass (g) = Molarity (mol/L) x Volume (L) x MW ( g/mol )

-

Mass (mg) = 10 mmol/L x 0.001 L x 757.8 g/mol x 1000 mg/g = 7.578 mg

-

-

-

Weighing: Accurately weigh 7.58 mg of this compound powder using an analytical balance in a sterile microcentrifuge tube.

-

Dissolution: Add 1 mL of sterile DMSO to the microcentrifuge tube containing the this compound powder.

-

Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) may aid in dissolution if necessary.

-

Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Preparation of Working Solutions for Cell Culture Experiments

Important Considerations:

-

The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid cytotoxicity. A final DMSO concentration of ≤ 0.1% (v/v) is generally recommended, although some cell lines may tolerate up to 0.5%.

-